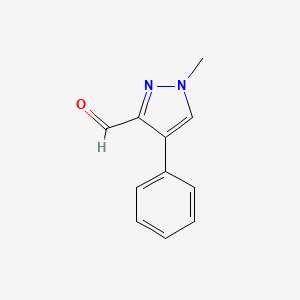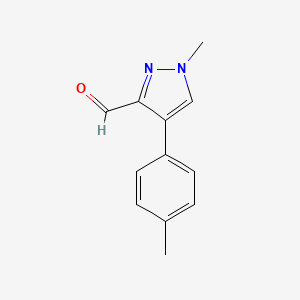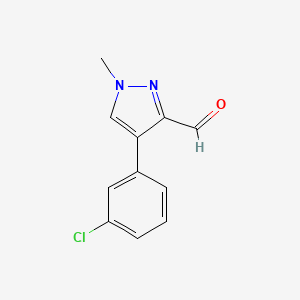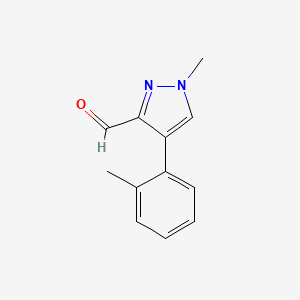
1-Methyl-4-(2-methylphenyl)-1H-pyrazole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-(2-methylphenyl)-1H-pyrazole-3-carbaldehyde is an organic compound belonging to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by a methyl group at the 1-position, a 2-methylphenyl group at the 4-position, and an aldehyde group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(2-methylphenyl)-1H-pyrazole-3-carbaldehyde typically involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method is the reaction of 2-methylphenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent formylation to introduce the aldehyde group at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-4-(2-methylphenyl)-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl and phenyl groups can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: 1-Methyl-4-(2-methylphenyl)-1H-pyrazole-3-carboxylic acid.
Reduction: 1-Methyl-4-(2-methylphenyl)-1H-pyrazole-3-methanol.
Substitution: Various substituted pyrazoles depending on the electrophile used.
Applications De Recherche Scientifique
1-Methyl-4-(2-methylphenyl)-1H-pyrazole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1-Methyl-4-(2-methylphenyl)-1H-pyrazole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-4-phenyl-1H-pyrazole-3-carbaldehyde: Similar structure but lacks the 2-methyl group on the phenyl ring.
1-Methyl-4-(2-chlorophenyl)-1H-pyrazole-3-carbaldehyde: Similar structure but has a chlorine atom instead of a methyl group on the phenyl ring.
1-Methyl-4-(2-methoxyphenyl)-1H-pyrazole-3-carbaldehyde: Similar structure but has a methoxy group instead of a methyl group on the phenyl ring.
Uniqueness
1-Methyl-4-(2-methylphenyl)-1H-pyrazole-3-carbaldehyde is unique due to the presence of both a methyl group and an aldehyde group, which allows for a diverse range of chemical reactions and potential applications. The specific substitution pattern on the phenyl ring can also influence its biological activity and chemical reactivity, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
1-methyl-4-(2-methylphenyl)pyrazole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-5-3-4-6-10(9)11-7-14(2)13-12(11)8-15/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APPFZIDYEPZFNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CN(N=C2C=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-chloro-N-[2-[2-(1,3-dioxoisoindol-2-yl)propanoylamino]ethyl]butanamide](/img/structure/B8010951.png)
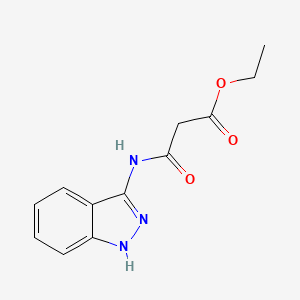
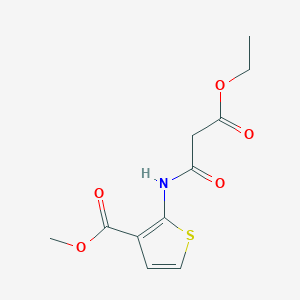
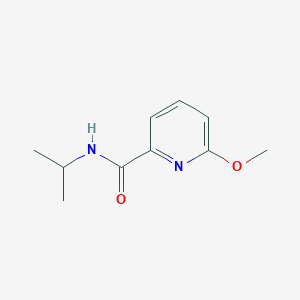

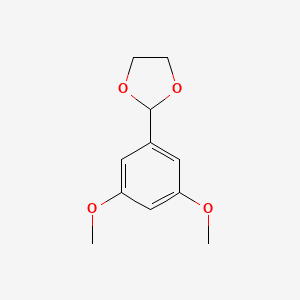

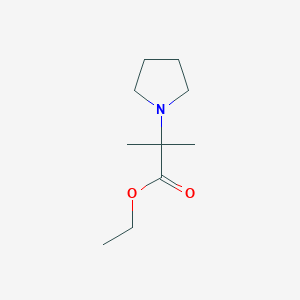
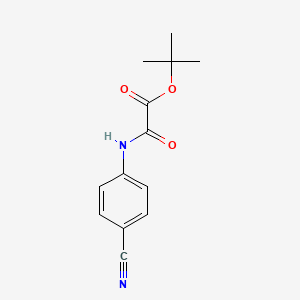
![Methyl 3-[(4-methoxy-4-oxobutyl)amino]benzoate](/img/structure/B8010996.png)

